An In-depth Technical Guide to the Chemical Properties and Applications of Azido-PEG36-alcohol
An In-depth Technical Guide to the Chemical Properties and Applications of Azido-PEG36-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG36-alcohol. The information is intended to support researchers and professionals in the fields of bioconjugation, drug delivery, and materials science in the effective use of this versatile heterobifunctional linker.
Core Chemical and Physical Properties
Azido-PEG36-alcohol is a monodisperse polyethylene glycol (PEG) derivative that is functionalized with a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). The long PEG chain, consisting of 36 ethylene glycol units, imparts high water solubility and flexibility to the molecule.[1][2] This bifunctionality allows for sequential or orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecular architectures.[3]
Quantitative Data Summary
| Property | Value | Citation(s) |
| Molecular Formula | C₇₂H₁₄₅N₃O₃₆ | [2] |
| Molecular Weight | ~1629 g/mol | [2] |
| CAS Number | 73342-16-2 | |
| Purity | Typically ≥95% | |
| Physical State | Waxy solid or viscous oil at room temp. | |
| Solubility | Highly soluble in water and many organic solvents | |
| Storage Conditions | -20°C, protected from moisture and light |
Spectroscopic Data
Detailed spectroscopic data for Azido-PEG36-alcohol is not consistently published. However, based on the known structure and data from similar azido-PEG compounds, the following characteristic spectral features are expected:
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¹H NMR: A prominent signal around 3.64 ppm corresponding to the repeating methylene protons (-CH₂CH₂O-) of the PEG backbone. A triplet at approximately 3.38 ppm can be attributed to the methylene protons adjacent to the azide group (-CH₂-N₃), and signals related to the terminal alcohol moiety would also be present.
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IR Spectroscopy: A sharp, strong absorption band characteristic of the azide asymmetric stretch is expected around 2100 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the terminal hydroxyl group, and a strong C-O-C stretching band from the PEG backbone would be observed around 1100 cm⁻¹.
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Mass Spectrometry: Due to the high molecular weight and polymeric nature, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques. The mass spectrum would show a distribution of peaks corresponding to the different isotopic compositions and potentially varying PEG chain lengths, with a characteristic mass difference of 44 Da (C₂H₄O) between adjacent oligomers.
Reactivity and Chemical Behavior
The chemical utility of Azido-PEG36-alcohol stems from its two distinct functional groups: the azide and the hydroxyl group.
The Azide Group: A Gateway to "Click Chemistry"
The terminal azide group is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Azido-PEG36-alcohol can participate in two main types of click reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with the azide to form a stable triazole without the need for a metal catalyst. This is particularly advantageous for applications in living systems where copper toxicity is a concern.
The Hydroxyl Group: A Versatile Site for Derivatization
The terminal hydroxyl group provides a secondary point for chemical modification. It can be functionalized through various standard organic reactions, including:
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Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, NHS esters) to form ester linkages.
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Etherification: Conversion to an ether under appropriate conditions.
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Oxidation: Oxidation to an aldehyde or carboxylic acid for further conjugation.
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Activation: Conversion to a better leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution.
This dual reactivity allows for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents, where one part of a molecule can be attached via click chemistry and another through modification of the hydroxyl group.
Experimental Protocols
The following are detailed methodologies for key experiments involving Azido-PEG36-alcohol. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Azido-PEG36-alcohol to an alkyne-modified protein.
Materials:
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Azido-PEG36-alcohol
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Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 250 mM in water)
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Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
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Amine-free buffer (e.g., phosphate-buffered saline, PBS)
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DMSO or DMF (for dissolving Azido-PEG36-alcohol if needed)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Preparation of Reactants:
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Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.
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Dissolve Azido-PEG36-alcohol in the reaction buffer (or a minimal amount of DMSO/DMF if necessary, keeping the final organic solvent concentration below 5%). Prepare a solution with a 10- to 20-fold molar excess relative to the protein.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified protein solution and the Azido-PEG36-alcohol solution.
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In a separate tube, prepare the copper catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (a 1:5 molar ratio of Cu:ligand is common). Vortex briefly.
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Add the copper catalyst premix to the protein/azide mixture to achieve a final copper concentration of 0.5-1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
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Incubation:
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Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will indicate successful conjugation.
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Purification:
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Remove unreacted reagents and byproducts by a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
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Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of Azido-PEG36-alcohol to a DBCO-functionalized molecule (e.g., a small molecule drug or fluorescent probe).
Materials:
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Azido-PEG36-alcohol
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DBCO-functionalized molecule
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Reaction buffer (e.g., PBS, pH 7.4)
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DMSO or DMF for dissolving reactants
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Purification system (e.g., HPLC, dialysis)
Procedure:
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Preparation of Reactants:
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Dissolve Azido-PEG36-alcohol in the reaction buffer to the desired concentration.
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Dissolve the DBCO-functionalized molecule in DMSO or DMF to create a concentrated stock solution.
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Reaction Setup:
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Add the DBCO-functionalized molecule stock solution to the solution of Azido-PEG36-alcohol. A 1.5- to 3-fold molar excess of one reactant is often used to drive the reaction to completion. Ensure the final concentration of the organic solvent is compatible with the stability of the reactants.
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Incubation:
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Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
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Purification:
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Purify the conjugate using a method appropriate for the properties of the final product, such as reverse-phase HPLC or dialysis.
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Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the relationships between the functional components of Azido-PEG36-alcohol.
